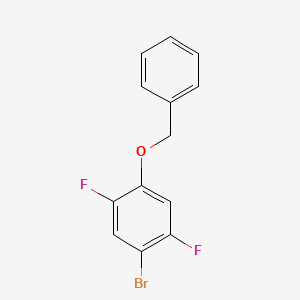
1-Benzyloxy-4-bromo-2,5-difluorobenzene
Descripción general
Descripción
1-Benzyloxy-4-bromo-2,5-difluorobenzene is a chemical compound with the molecular formula C13H9BrF2O and a molecular weight of 299.11 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, benzyloxy, and difluoro groups . The exact positions of these substituents can be inferred from the name of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 299.11 .Aplicaciones Científicas De Investigación
Organic Synthesis and Functionalization
- Regioflexible Substitution : Demonstrated the superiority of modern organometallic methods in selectively converting difluorobenzene derivatives into various benzoic acids and bromobenzoic acids, highlighting the regioflexibility and efficiency of these methods in organic synthesis (Schlosser & Heiss, 2003).
- Catalyzed Synthesis under Solvent-Free Conditions : An economical and green method was described for converting benzylic alcohols into dibenzenes and benzyloxy benzenes, catalyzed by KHSO4 under neat conditions. This method emphasizes the chemoselectivity and environmental benefits of solvent-free reactions (Joshi, Suresh, & Adimurthy, 2013).
- Microwave-Enhanced Suzuki-Miyaura Vinylation : The study on the Suzuki-Miyaura cross-coupling of sterically hindered and electron-rich substrates with potassium vinyltrifluoroborate under microwave irradiation revealed the potential of microwave-assisted reactions in enhancing reaction rates and yields, despite some challenges with electron-rich systems (Brooker et al., 2010).
Materials Science and Liquid Crystal Synthesis
- Synthesis of Monomers for Liquid Crystals : A study synthesized and characterized novel series of monomers containing para-methoxyazobenzene, which exhibited liquid crystalline behavior. This work contributes to the development of new materials for liquid crystal displays and other optoelectronic devices (Wang et al., 2000).
Advanced Organic Chemistry Techniques
- Ultrasound-Assisted Organic Synthesis : Demonstrated the enhanced efficiency of using ultrasound irradiation in phase-transfer catalysis for synthesizing nitro aromatic ethers. This approach underlines the role of ultrasound in promoting chemical reactions by enhancing mass transfer and reactivity (Harikumar & Rajendran, 2014).
- Flash Chemistry for Three-Component Coupling : Utilized a flow microreactor method for rapid and efficient three-component coupling of benzyne, showcasing the potential of flash chemistry in conducting highly reactive and otherwise challenging transformations (Nagaki, Ichinari, & Yoshida, 2014).
Propiedades
IUPAC Name |
1-bromo-2,5-difluoro-4-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCJPMDOXRAQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728776 | |
| Record name | 1-(Benzyloxy)-4-bromo-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901238-24-2 | |
| Record name | 1-(Benzyloxy)-4-bromo-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

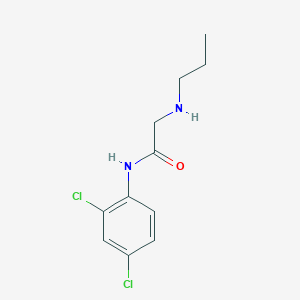
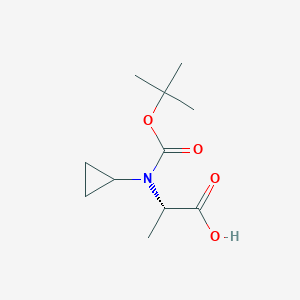
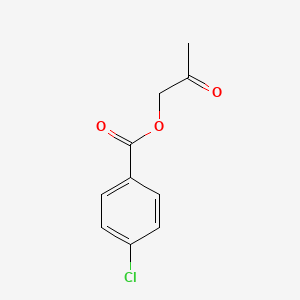
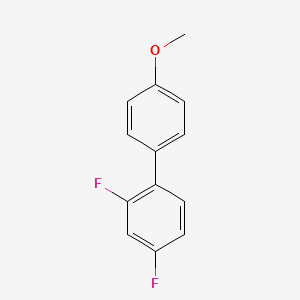
![8-bromo-1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3300290.png)
![3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3300298.png)
![1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3300302.png)
![2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B3300331.png)
![2-{[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B3300333.png)
![N-[(furan-2-yl)methyl]-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3300335.png)
![N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3300339.png)
![2-{[2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B3300341.png)
![2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B3300347.png)
